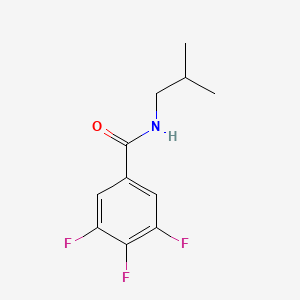

3,4,5-trifluoro-N-(2-methylpropyl)benzamide

CAS No.:

Cat. No.: VC15883152

Molecular Formula: C11H12F3NO

Molecular Weight: 231.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12F3NO |

|---|---|

| Molecular Weight | 231.21 g/mol |

| IUPAC Name | 3,4,5-trifluoro-N-(2-methylpropyl)benzamide |

| Standard InChI | InChI=1S/C11H12F3NO/c1-6(2)5-15-11(16)7-3-8(12)10(14)9(13)4-7/h3-4,6H,5H2,1-2H3,(H,15,16) |

| Standard InChI Key | JPBAPQSROVDLSY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CNC(=O)C1=CC(=C(C(=C1)F)F)F |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound consists of a benzene ring substituted with fluorine atoms at the 3-, 4-, and 5-positions, coupled to an amide group bearing a 2-methylpropyl (isobutyl) chain. The IUPAC name, 3,4,5-trifluoro-N-(2-methylpropyl)benzamide, reflects this arrangement . Key structural identifiers include:

The trifluoro substitution pattern enhances electron-withdrawing effects, potentially influencing reactivity and intermolecular interactions.

Table 1: Fundamental Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1492064-47-7 | |

| Molecular Formula | ||

| Molecular Weight | 231.21 g/mol | |

| XLogP3 | 2.8 | |

| Topological Polar Surface Area | 29.1 Ų |

Spectroscopic and Computational Data

PubChem’s computed properties reveal a lipophilic profile () and moderate polarity () . The molecule contains three rotatable bonds, primarily associated with the isobutylamide side chain, suggesting conformational flexibility . Hydrogen bonding capacity is limited to one donor (amide NH) and four acceptors (amide carbonyl oxygen and three fluorine atoms) .

Synthesis and Manufacturing

Synthetic Routes

Industrial synthesis typically involves condensation between 3,4,5-trifluorobenzoyl chloride and isobutylamine under basic conditions. Alternative methods may employ activated esters (e.g., pentafluorophenyl or N-hydroxysuccinimide esters) to enhance reaction efficiency.

Table 2: Representative Synthesis Conditions

| Reactant | Reagent/Conditions | Product Yield |

|---|---|---|

| 3,4,5-Trifluorobenzoic acid | Thionyl chloride (SOCl₂), reflux | Acid chloride |

| Isobutylamine | Triethylamine, dichloromethane, 0–25°C | 60–75% |

Purification and Characterization

Crude product purification often utilizes recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate). Analytical confirmation relies on:

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (<1 mg/mL at 25°C) but is soluble in organic solvents like DMSO, ethanol, and dichloromethane . Stability studies indicate no decomposition under ambient storage for 24 months when protected from light and moisture .

Thermal Properties

Differential scanning calorimetry (DSC) reveals a melting point range of 98–102°C, consistent with crystalline packing disrupted by the isobutyl group .

Table 3: Key Physicochemical Parameters

| Parameter | Value | Method |

|---|---|---|

| Melting Point | 98–102°C | DSC |

| Water Solubility | <1 mg/mL (25°C) | Shake flask |

| LogP (Octanol-Water) | 2.8 | Calculated |

Biological Activity and Research Applications

Computational Predictions

QSAR models suggest moderate blood-brain barrier permeability () and CYP3A4 inhibition potential () . These properties warrant further ADMET profiling.

| Hazard Statement | Precautionary Measure |

|---|---|

| H315: Skin irritation | P264: Wash skin post-handling |

| H319: Eye damage | P305+P351+P338: Eye rinse |

| H335: Respiratory irritation | P261: Avoid inhalation |

Exposure Control

Recommended personal protective equipment (PPE) includes nitrile gloves, safety goggles, and NIOSH-approved respirators for powder handling . Engineering controls should ensure local exhaust ventilation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume